molecular formula C21H22N2O2S B11367441 2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11367441
M. Wt: 366.5 g/mol
InChI Key: IRXGKPBBCBOHHV-UHFFFAOYSA-N
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Description

2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with butylamine to form the intermediate, which is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiazole ring .

Scientific Research Applications

2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of microorganisms by interfering with their metabolic processes or by binding to their DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butoxy group and the benzamide moiety enhances its solubility and potential interactions with biological targets .

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

2-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C21H22N2O2S/c1-2-3-13-25-19-12-8-7-11-18(19)20(24)22-14-17-15-26-21(23-17)16-9-5-4-6-10-16/h4-12,15H,2-3,13-14H2,1H3,(H,22,24)

InChI Key

IRXGKPBBCBOHHV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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